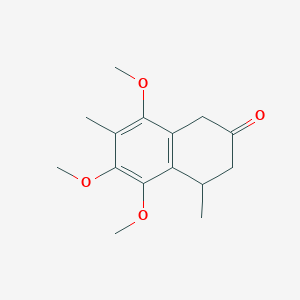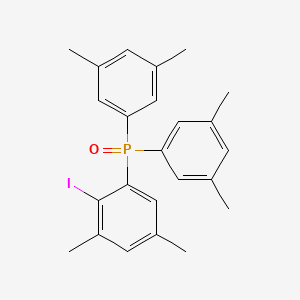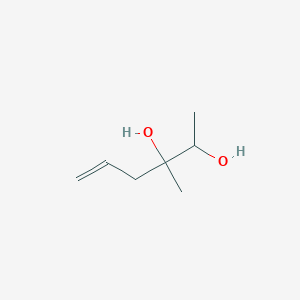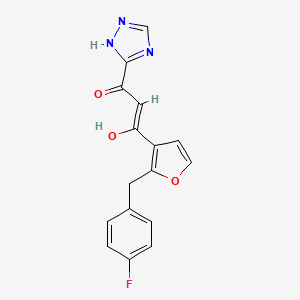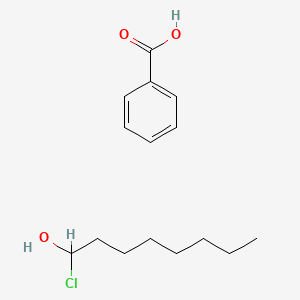
Benzoic acid;1-chlorooctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;1-chlorooctan-1-ol is a compound that combines the properties of benzoic acid and 1-chlorooctan-1-ol. Benzoic acid is a well-known aromatic carboxylic acid, commonly used as a food preservative and in various industrial applications 1-chlorooctan-1-ol is an organic compound that contains a chlorine atom and a hydroxyl group attached to an octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1-chlorooctan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 1-chlorooctan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of toluene to produce benzoic acid, followed by the esterification with 1-chlorooctan-1-ol. The oxidation process is usually catalyzed by cobalt or manganese salts and conducted at elevated temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;1-chlorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to produce benzaldehyde or benzoic anhydride.
Reduction: The compound can be reduced to form benzyl alcohol.
Substitution: The chlorine atom in 1-chlorooctan-1-ol can be substituted with other nucleophiles, such as hydroxide ions, to form octanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic anhydride.
Reduction: Benzyl alcohol.
Substitution: Octanol.
Aplicaciones Científicas De Investigación
Benzoic acid;1-chlorooctan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Explored for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of benzoic acid;1-chlorooctan-1-ol involves its interaction with cellular components. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their metabolic processes. The 1-chlorooctan-1-ol component can interact with cell membranes, leading to increased permeability and cell lysis. The compound may also target specific enzymes and proteins, affecting their function and leading to cellular dysfunction .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
1-chlorooctan-1-ol: An organic compound with a chlorine atom and a hydroxyl group attached to an octane chain.
Benzyl alcohol: A related compound with similar chemical properties but lacking the chlorine atom
Uniqueness
Benzoic acid;1-chlorooctan-1-ol is unique due to the combination of the aromatic benzoic acid and the aliphatic 1-chlorooctan-1-ol. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Propiedades
Número CAS |
397843-55-9 |
|---|---|
Fórmula molecular |
C15H23ClO3 |
Peso molecular |
286.79 g/mol |
Nombre IUPAC |
benzoic acid;1-chlorooctan-1-ol |
InChI |
InChI=1S/C8H17ClO.C7H6O2/c1-2-3-4-5-6-7-8(9)10;8-7(9)6-4-2-1-3-5-6/h8,10H,2-7H2,1H3;1-5H,(H,8,9) |
Clave InChI |
OJSUXIIMLMRZIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(O)Cl.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
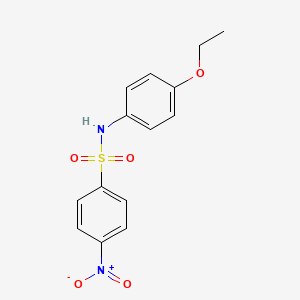
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
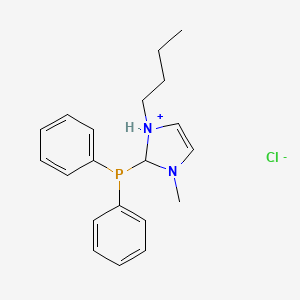
![4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline](/img/structure/B14239348.png)
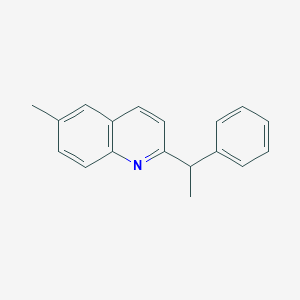
![2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane](/img/structure/B14239361.png)

![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
